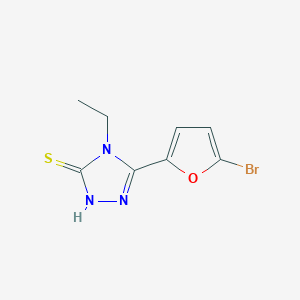
5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(5-Bromo-2-furyl)-4-ethyl-4H-1,2,4-triazole-3-thiol (BFTT) is an organic compound with a unique chemical structure. It is a thiol-containing triazole derivative that has been used in various scientific research applications, such as in the study of biochemical and physiological effects. BFTT has a wide range of advantages for laboratory experiments, such as its stability and low cost.
科学研究应用
5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazole-3-thiol has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, such as 5-bromo-2-furyl-4-methyl-4H-1,2,4-triazole-3-thiol and 5-bromo-2-furyl-4-ethoxy-4H-1,2,4-triazole-3-thiol. It has also been used in the study of the biochemical and physiological effects of thiol-containing triazoles. 5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazole-3-thiol has been used in the study of the inhibition of the enzyme cyclooxygenase-2 (COX-2) and the inhibition of the enzyme 5-lipoxygenase (5-LOX).
作用机制
The mechanism of action of 5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to involve the inhibition of COX-2 and 5-LOX enzymes. 5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is believed to bind to the active sites of COX-2 and 5-LOX enzymes, preventing them from catalyzing the formation of prostaglandins and leukotrienes, respectively. This inhibition of the enzymes leads to a decrease in the production of these molecules, which can have a range of physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazole-3-thiol are not fully understood, but it is believed to have anti-inflammatory, anti-cancer, and anti-oxidant effects. 5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazole-3-thiol has been shown to inhibit the production of prostaglandins and leukotrienes, which are molecules involved in inflammation. 5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazole-3-thiol has also been shown to inhibit the growth of some cancer cells, suggesting that it may have anti-tumor effects. Finally, 5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazole-3-thiol has been shown to reduce the production of reactive oxygen species, suggesting that it may have anti-oxidant effects.
实验室实验的优点和局限性
5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazole-3-thiol has several advantages for laboratory experiments. It is a stable compound with a low cost, making it easy to obtain and use in experiments. 5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is also soluble in aqueous solutions, making it easy to use in a variety of experiments. However, 5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazole-3-thiol has some limitations for laboratory experiments. It is a relatively new compound, so there is limited information available about its biochemical and physiological effects. In addition, it is not a very potent compound, so it may not be suitable for some experiments.
未来方向
There are several potential future directions for the study of 5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazole-3-thiol. More research could be done to better understand its biochemical and physiological effects. In addition, more research could be done to investigate the potential therapeutic applications of 5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, such as in the treatment of inflammation and cancer. Finally, more research could be done to investigate the potential of 5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazole-3-thiol as an antioxidant.
合成方法
5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazole-3-thiol can be synthesized by a four-step process. The first step involves the reaction of 2-furyl bromide with potassium thiocyanate in aqueous ethanol to form 5-bromo-2-furyl thiocyanate. The second step involves the reaction of 5-bromo-2-furyl thiocyanate with sodium azide in aqueous ethanol to form 5-bromo-2-furyl-4H-1,2,4-triazole-3-thiol. The third step involves the reaction of 5-bromo-2-furyl-4H-1,2,4-triazole-3-thiol with ethyl bromide in aqueous ethanol to form 5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazole-3-thiol. The fourth step involves the reaction of 5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazole-3-thiol with sodium hydroxide in aqueous ethanol to form 5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazole-3-thiol.
属性
IUPAC Name |
3-(5-bromofuran-2-yl)-4-ethyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3OS/c1-2-12-7(10-11-8(12)14)5-3-4-6(9)13-5/h3-4H,2H2,1H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXLWAPMMCTJOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B2458156.png)
![5-[(3-chlorophenyl)amino]-N-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2458158.png)
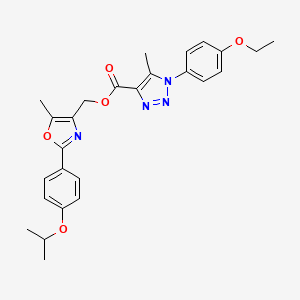

![4-[4-(4-Methylphenyl)-1-phenylpyrazol-3-yl]morpholine](/img/structure/B2458162.png)
![ethyl 3-[[(E)-3-phenylprop-2-enoyl]amino]-1-benzofuran-2-carboxylate](/img/structure/B2458164.png)
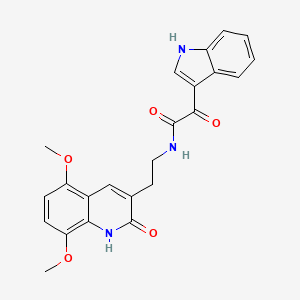

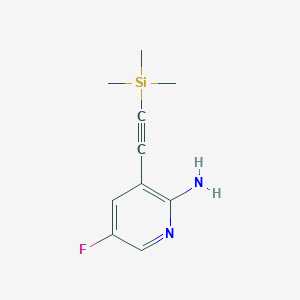
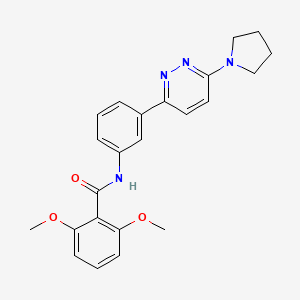
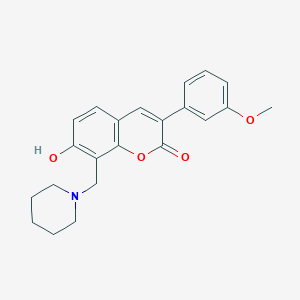
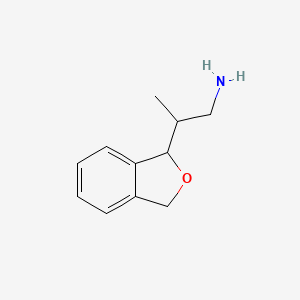
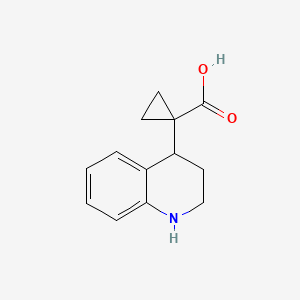
![N-(2,4-dimethylphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2458178.png)